molecular formula C16H18F6N5O5P B1234520 Sitagliptin phosphate CAS No. 654671-78-0

Sitagliptin phosphate

カタログ番号 B1234520
CAS番号: 654671-78-0
分子量: 505.31 g/mol
InChIキー: IQFYVLUXQXSJJN-SBSPUUFOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sitagliptin phosphate, also known as Januvia, is an oral dipeptidyl peptidase-4 (DPP-4) inhibitor used in conjunction with diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus . It is not for treating type 1 diabetes .


Synthesis Analysis

Two effective processes have been developed for the preparation of sitagliptin phosphate. The approach of chemical resolution obtained R-sitagliptin in five steps from commercially available starting materials using the inexpensive NaBH4 to reduce the enamine and then using (−)-di-p-toluoyl-L-tartaric acid to resolve racemates in 11% yield overall .


Molecular Structure Analysis

The molecular structure of Sitagliptin phosphate can be found in various databases such as ChemSpider . For a more detailed analysis, you may refer to the paper titled "Crystal structure of sitagliptin dihydrogen phosphate monohydrate" .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of sitagliptin phosphate have been described in the literature . The process involves chemical resolution and asymmetric hydrogenation .


Physical And Chemical Properties Analysis

Sitagliptin phosphate is a substance with a molecular formula of C16H20F6N5O6P and a molecular weight of 523.32 . It should be stored at 4°C in sealed storage, away from moisture .

科学的研究の応用

Pharmacological Applications

Sitagliptin phosphate, a dipeptidyl peptidase 4 (DPP-4) inhibitor, offers a novel treatment option for type 2 diabetes. It enhances postprandial levels of active glucagon-like peptide-1 (GLP-1), facilitating increased insulin release and decreased glucagon secretion from pancreatic alpha-cells (Zerilli & Pyon, 2007).

Biopharmaceutics Classification System Application

Sitagliptin's solubility and permeability characteristics support its classification as a BCS Class 1 drug. This suggests sitagliptin phosphate monohydrate in solid immediate-release oral dosage forms can be assessed for bioequivalence without pharmacokinetic studies in human volunteers, using BCS-based biowaivers (Charoo et al., 2021).

Physical and Chemical Properties

Sitagliptin's physical and chemical properties are influenced by its crystal structure. The polymorphism, solvates, and hydrates of sitagliptin affect its free energy, thermodynamic parameters, solubility, stability, processability, dissolution rate, and bioavailability. These aspects are crucial for the rational development of new pharmaceutical dosage forms (Stofella et al., 2019).

Analytical Method Development

A UV spectrophotometric method has been developed for estimating sitagliptin phosphate in tablet formulations. This method is simple, accurate, rapid, and shows good correlation, indicating its potential utility in routine analysis of sitagliptin phosphate (Patil et al., 2010).

In Vivo-In Vitro Correlation

The development and validation of dissolution conditions for sitagliptin phosphate coated tablets were informed by investigating possible in vivo-in vitro correlations. This research is vital for quality control in pharmaceutical manufacturing (Dall et al., 2014).

Neuroprotective Potential

Sitagliptin has been shown to reduce neuroinflammation and demonstrate antioxidative and antiapoptotic properties, suggesting potential therapeutic applications in conditions like Alzheimer's disease (Wiciński et al., 2018); (Dong et al., 2019).

Cardiovascular Effects

Sitagliptin's impact on cardiovascular health has been a subject of extensive research. Studies suggest its beneficial effects in preventing carotid intima-media thickness progression and potentially on overall cardiovascular outcomes (Ishikawa et al., 2014); (Green et al., 2015).

Hepatoprotective Effect

Sitagliptin has demonstrated hepatoprotective effects against methotrexate-induced liver toxicity in mice, mediated through modulation of Nrf2 and NF-κB signaling pathways, suppressing inflammatory and apoptotic processes (Abo-Haded et al., 2017).

Anti-platelet Activity

In both type-2 diabetes patients and healthy individuals, sitagliptin has shown significant anti-platelet activity. This effect is attributed to its influence on intracellular free calcium and tyrosine phosphorylation during platelet activation (Gupta et al., 2012).

Metabolic and Cardiac Function

Sitagliptin's effects on metabolism and cardiac function have been studied in genetic diabetic mice, revealing cardioprotective effects at specific dosages and improvements in glycemic control (Hemmeryckx et al., 2014).

Pancreatic Impacts

Research on sitagliptin's impact on the pancreas in animal models of type 2 diabetes mellitus has shown that it does not adversely affect the pancreas, but rather exhibits a cytoprotective effect on beta-cell damage. No detrimental effects on the exocrine pancreas were identified (Shawky et al., 2019).

Safety And Hazards

Sitagliptin phosphate may cause serious side effects including severe autoimmune reaction, severe or ongoing pain in your joints, little or no urination, or symptoms of heart failure . It may also cause serious eye irritation and specific target organ toxicity through repeated exposure .

将来の方向性

Sitagliptin is used together with diet and exercise to control sugar levels in type 2 Diabetes Mellitus patients . Over time it gets harder to control blood sugar levels, so your doctor might eventually recommend stopping sitagliptin and trying a different treatment .

特性

IUPAC Name

(3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F6N5O.H3O4P/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-5(2,3)4/h4,6,9H,1-3,5,7,23H2;(H3,1,2,3,4)/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFYVLUXQXSJJN-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F6N5O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10215789
Record name Sitagliptin phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10215789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sitagliptin phosphate

CAS RN

654671-78-0
Record name Sitagliptin phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=654671-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sitagliptin phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0654671780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sitagliptin phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10215789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-3-Amino-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7-(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one hydrogenphosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SITAGLIPTIN PHOSPHATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/494P4635I6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sitagliptin phosphate
Reactant of Route 2
Sitagliptin phosphate
Reactant of Route 3
Sitagliptin phosphate
Reactant of Route 4
Reactant of Route 4
Sitagliptin phosphate
Reactant of Route 5
Sitagliptin phosphate
Reactant of Route 6
Sitagliptin phosphate

Citations

For This Compound
2,020
Citations
B Gallwitz - Vascular health and risk management, 2007 - Taylor & Francis
Sitagliptin (Januvia®, Merck Pharmaceuticals) is a dipeptidyl-peptidase inhibitor (DPP-4 inhibitor) that has recently been approved for the therapy of type 2 diabetes. Like other DPP-4 …
Number of citations: 119 www.tandfonline.com
T Zerilli, EY Pyon - Clinical therapeutics, 2007 - Elsevier
Background: Sitagliptin phosphate, the first dipeptidyl peptidase 4 (DPP-4) inhibitor, provides a new treatment option for patients with type 2 diabetes. Objective: The purpose of this …
Number of citations: 157 www.sciencedirect.com
H Gao, J Yu, C Ge, Q Jiang - Molecules, 2018 - mdpi.com
Optically pure sitagliptin phosphate monohydrate is efficiently and practically synthesized through a chiral hemiacetal as the key intermediate in 54% overall yield starting from (E)-4-(2,4,…
Number of citations: 12 www.mdpi.com
DJ Cada, T Levien, DE Baker - Hospital Pharmacy, 2007 - journals.sagepub.com
Each month, subscribers to The Formulary Monograph Service receive five to six well-documented monographs on drugs that are newly released or are in late phase 3 trials. The …
Number of citations: 1 journals.sagepub.com
NA Charoo, DB Abdallah, AA Bakheit… - Journal of …, 2022 - Elsevier
… (IR) oral dosage forms containing sitagliptin phosphate monohydrate, as an alternative to a … for solid IR oral drug products containing sitagliptin phosphate monohydrate, provided (a) …
Number of citations: 10 www.sciencedirect.com
R Lavanya, M Yunoos, A Pradesh - Journal of Advanced Pharmacy …, 2013 - japer.in
… Development and Validation of RP-HPLC method for the estimation of Sitagliptin Phosphate in Bulk and its Tablet Dosage Form INTRODUCTION Sitagliptin phosphate is an oral anti …
Number of citations: 27 japer.in
NS Ardestani, SA Sajadian, N Esfandiari, A Rojas… - Scientific Reports, 2023 - nature.com
… In this study, the solubility of sitagliptin phosphate in scCO 2 was measured at temperatures of 308, 318, 328, and 338 K, and at pressures of 12–30 MPa. In addition, the solubility of the …
Number of citations: 1 www.nature.com
CSN Malleswararao, MV Suryanarayana… - Scientia …, 2012 - mdpi.com
… the simultaneous determination of Sitagliptin phosphate monohydrate and … The limit of detection (LOD) for Sitagliptin phosphate … The limit of quantification (LOQ) for Sitagliptin phosphate …
Number of citations: 95 www.mdpi.com
P Pathade, M Imran, V Bairagi, Y Ahire - Journal of pharmacy …, 2011 - academia.edu
… for the determination of sitagliptin phosphate in plasma and urine of … sitagliptin phosphate at 430 nm which is based on condensation of the primary amino group of sitagliptin phosphate …
Number of citations: 72 www.academia.edu
NCF Stofella, A Veiga, LJ Oliveira, EF Montin… - Materials, 2019 - mdpi.com
… : sitagliptin phosphate monohydrate, sitagliptin phosphate … the dehydration of sitagliptin phosphate monohydrate (Tpeak … sitagliptin phosphate monohydrate and sitagliptin phosphate …
Number of citations: 23 www.mdpi.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。